tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate
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Overview
Description
tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate is a complex organic compound with a unique spirocyclic structureIts molecular formula is C16H20N2O4, and it has a molecular weight of 304.34 g/mol .
Preparation Methods
The synthesis of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate involves multiple steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane . This reaction is followed by further functionalization to introduce the spirocyclic structure.
Chemical Reactions Analysis
tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate include:
tert-Butyl N-(3-hydroxypropyl)carbamate: Used in similar synthetic applications.
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: Another compound with a tert-butyl carbamate group, used in organic synthesis.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Shares some structural similarities and is used in different synthetic routes.
The uniqueness of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate lies in its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl N-(7-methyl-5-oxospiro[7H-pyrano[4,3-b]pyridine-8,1'-cyclopropane]-2-yl)carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-9-16(7-8-16)12-10(13(19)21-9)5-6-11(17-12)18-14(20)22-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18,20) |
InChI Key |
WYCHYXSEZOVCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CC2)C3=C(C=CC(=N3)NC(=O)OC(C)(C)C)C(=O)O1 |
Origin of Product |
United States |
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